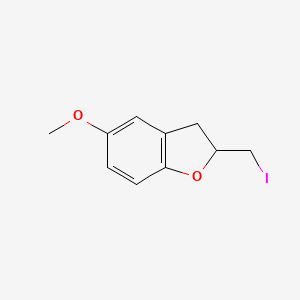

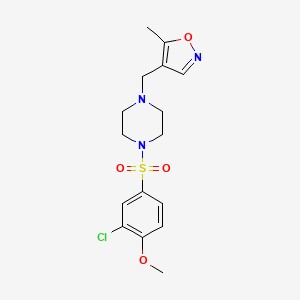

![molecular formula C21H19N3O3S B3012506 2-[6-(1,3-苯并二氧杂环-5-基)哒嗪-3-基]硫代-N-[(4-甲基苯基)甲基]乙酰胺 CAS No. 872695-95-9](/img/structure/B3012506.png)

2-[6-(1,3-苯并二氧杂环-5-基)哒嗪-3-基]硫代-N-[(4-甲基苯基)甲基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves a multi-step process as described in the first paper. Initially, phenyl acetic acid is converted into an ester, followed by the formation of hydrazide, and then cyclization in the presence of carbon disulfide (CS2) to yield 5-benzyl-1,3,4-oxadiazole-2-thiol. Subsequently, N-substituted-2-bromoacetamides are prepared by reacting substituted amines with bromoacetyl bromide in a basic medium. The final step involves stirring 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to obtain the target compounds. The structures of the synthesized compounds are confirmed using spectral techniques .

Molecular Structure Analysis

The molecular structure of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined to the benzene ring at angles of 56.18° and 67.84°, respectively. This conformation is stabilized by an intramolecular N—H⋯N hydrogen bond, which is a common feature in such molecules .

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions involving 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide, the synthesis process of similar sulfanyl acetamide derivatives suggests that these compounds can participate in reactions typical for thiol and amide functional groups. These may include nucleophilic substitution reactions where the thiol group can act as a nucleophile, and amidation reactions where the amide group can be formed or modified .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in the first paper are not explicitly detailed in the abstract. However, the biological screening suggests that these compounds have significant activity against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). This indicates that the compounds likely possess certain physicochemical characteristics that enable them to interact effectively with biological targets . The crystal structures of related compounds in the second paper provide insights into the conformational preferences of the molecules, which can influence their physical properties, such as solubility and stability, as well as their chemical reactivity .

科学研究应用

晶体结构分析

对具有相似结构特征的化合物(如 2-[(4,6-二氨基嘧啶-2-基)硫代]-N-(3-硝基苯基)乙酰胺)的研究集中在了解它们的晶体结构上。这些化合物在亚甲基碳原子周围表现出折叠构象,表明在晶体学中进行详细结构分析和应用的潜力 (Subasri 等,2016)。

合成和药物应用

已经探索了 N-甲基-2-苯甲酰甲基硫代-4-苯基烟酰胺等相关化合物的合成以用于潜在的药物应用。这些合成通常导致形成替代产物,为新药的开发提供了基础 (Krauze 等,2007)。

抗菌和溶血活性

已经合成并评估了具有相似结构的化合物,以了解其抗菌和溶血活性。例如,2-{(5-苯基-1,3,4-恶二唑-2-基)硫代}乙酰胺的衍生物对选定的微生物物种表现出不同的抗菌活性,表明在医学和生物研究中具有潜在用途 (Rehman 等,2016)。

抗肿瘤活性

还对相关化合物进行了研究以评估其抗肿瘤特性。对含有生物活性部分的新型乙酰胺和吡咯并嘧啶衍生物的研究显示出显着的抗肿瘤活性,表明在癌症研究和治疗中具有潜在应用 (Alqasoumi 等,2009)。

分子设计和药物发现

另一个应用领域是分子设计和药物发现。例如,已经研究了苯并噻唑乙酰胺的衍生物的 PI3K/mTOR 抑制活性,为设计新的治疗剂提供了见解 (Stec 等,2011)。

酶抑制潜力

已经合成了具有相似结构的化合物来研究它们的酶抑制潜力,特别是对 α-葡萄糖苷酶和乙酰胆碱酯酶。这项研究有助于开发治疗糖尿病和阿尔茨海默病等疾病的新疗法 (Abbasi 等,2019)。

属性

IUPAC Name |

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-14-2-4-15(5-3-14)11-22-20(25)12-28-21-9-7-17(23-24-21)16-6-8-18-19(10-16)27-13-26-18/h2-10H,11-13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRWGCAFKGVUPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

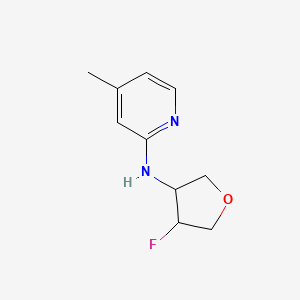

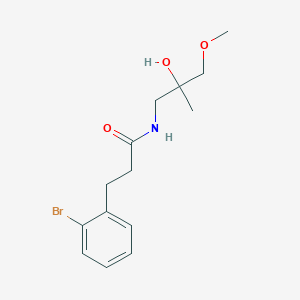

![4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3012424.png)

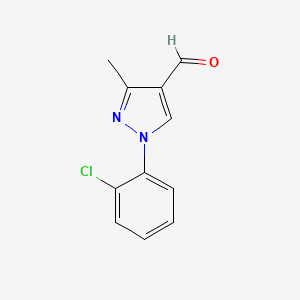

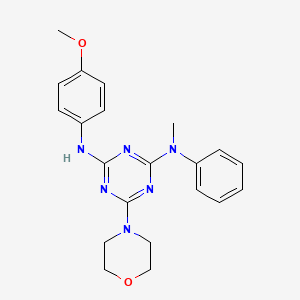

![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B3012426.png)

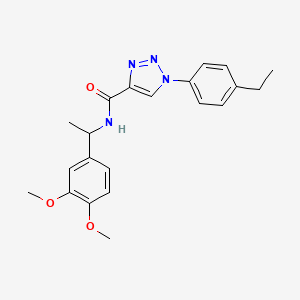

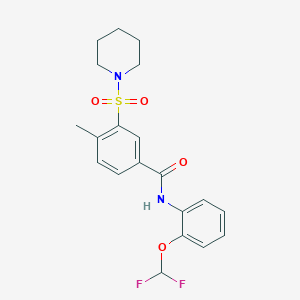

![2-[(4-Chlorophenoxy)methyl]-1-propylbenzimidazole](/img/structure/B3012428.png)

![5-chloro-N-[5-[(5-chlorothiophene-2-carbonyl)amino]naphthalen-1-yl]thiophene-2-carboxamide](/img/structure/B3012429.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B3012437.png)

![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3012439.png)